1-(4-ETHOXYBENZOYL)-3-[2-(4-METHOXYPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]THIOUREA
Overview
Description
1-(4-ETHOXYBENZOYL)-3-[2-(4-METHOXYPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]THIOUREA is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzotriazole core, which is a versatile scaffold in medicinal chemistry, and is functionalized with ethoxybenzoyl and methoxyphenyl groups, enhancing its chemical reactivity and biological activity.
Preparation Methods
The synthesis of 1-(4-ETHOXYBENZOYL)-3-[2-(4-METHOXYPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]THIOUREA typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the benzotriazole core, followed by the introduction of the ethoxybenzoyl and methoxyphenyl groups through various coupling reactions. Common reagents used in these reactions include ethyl chloroformate, methoxybenzene, and thiourea. The reaction conditions often involve the use of catalysts such as palladium or copper complexes and are carried out under inert atmospheres to prevent unwanted side reactions.
Chemical Reactions Analysis
1-(4-ETHOXYBENZOYL)-3-[2-(4-METHOXYPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]THIOUREA undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the ethoxy or methoxy groups can be replaced by other nucleophiles like halides or amines.
Coupling Reactions: The benzotriazole core can participate in various coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Scientific Research Applications
1-(4-ETHOXYBENZOYL)-3-[2-(4-METHOXYPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]THIOUREA has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-ETHOXYBENZOYL)-3-[2-(4-METHOXYPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]THIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The benzotriazole core can bind to metal ions, influencing various biochemical pathways. The ethoxybenzoyl and methoxyphenyl groups enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets, leading to its biological effects.
Comparison with Similar Compounds
1-(4-ETHOXYBENZOYL)-3-[2-(4-METHOXYPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]THIOUREA can be compared with other benzotriazole derivatives, such as:
1-(4-METHOXYBENZOYL)-3-[2-(4-METHOXYPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]THIOUREA: Similar structure but with a methoxy group instead of an ethoxy group, leading to different chemical reactivity and biological activity.
1-(4-CHLOROBENZOYL)-3-[2-(4-METHOXYPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]THIOUREA:
1-(4-NITROBENZOYL)-3-[2-(4-METHOXYPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]THIOUREA: The presence of a nitro group can enhance its electron-withdrawing properties, affecting its reactivity and interactions with biological targets.
Properties
IUPAC Name |
4-ethoxy-N-[[2-(4-methoxyphenyl)-6-methylbenzotriazol-5-yl]carbamothioyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O3S/c1-4-32-19-9-5-16(6-10-19)23(30)26-24(33)25-20-14-22-21(13-15(20)2)27-29(28-22)17-7-11-18(31-3)12-8-17/h5-14H,4H2,1-3H3,(H2,25,26,30,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZFWPQMVBXZWJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC3=NN(N=C3C=C2C)C4=CC=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.